1-[3-Methyl-4-(propan-2-yloxy)phenyl]ethan-1-amine
Overview
Description
1-[3-Methyl-4-(propan-2-yloxy)phenyl]ethan-1-amine is an organic compound with the molecular formula C12H19NO. It is characterized by the presence of an amine group attached to an ethan-1-amine backbone, with a 3-methyl-4-(propan-2-yloxy)phenyl substituent.
Mechanism of Action
Result of Action
The molecular and cellular effects of 1-[3-Methyl-4-(propan-2-yloxy)phenyl]ethan-1-amine’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Methyl-4-(propan-2-yloxy)phenyl]ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylphenol and isopropyl bromide.
Etherification: The first step involves the etherification of 3-methylphenol with isopropyl bromide in the presence of a base like potassium carbonate to form 3-methyl-4-(propan-2-yloxy)phenol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 1-[3-Methyl-4-(propan-2-yloxy)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
1-[3-Methyl-4-(propan-2-yloxy)phenyl]ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its potential effects on neurotransmitter systems and its role in modulating biological pathways.
Industrial Applications: It serves as a precursor in the synthesis of various industrial chemicals and materials.
Comparison with Similar Compounds
1-[3-Methoxy-4-(propan-2-yloxy)phenyl]ethan-1-amine: This compound has a methoxy group instead of a methyl group, which may influence its chemical reactivity and biological activity.
1-[3-Methyl-4-(propan-2-yloxy)phenyl]but-3-en-1-amine: This compound has a but-3-en-1-amine backbone, which may result in different chemical properties and applications.
Uniqueness: 1-[3-Methyl-4-(propan-2-yloxy)phenyl]ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group and an isopropoxy group on the phenyl ring makes it a valuable intermediate in various synthetic and research applications .
Properties
IUPAC Name |
1-(3-methyl-4-propan-2-yloxyphenyl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-8(2)14-12-6-5-11(10(4)13)7-9(12)3/h5-8,10H,13H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKVIIACAXLUHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)N)OC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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